o-Toluoyl chloride CAS number and properties
o-Toluoyl chloride CAS number and properties
An In-depth Technical Guide to o-Toluoyl Chloride: Synthesis, Reactivity, and Applications
Authored by: A Senior Application Scientist
This guide provides an in-depth exploration of o-toluoyl chloride (CAS No. 933-88-0), a pivotal acylating agent in modern organic synthesis. Designed for researchers, chemists, and professionals in drug development, this document moves beyond simple data recitation to offer a functional understanding of the compound's synthesis, reactivity, and practical applications, grounded in mechanistic principles and field-proven methodologies.
Core Identification and Physicochemical Characteristics
o-Toluoyl chloride, systematically named 2-methylbenzoyl chloride, is a cornerstone intermediate recognized for its utility in constructing complex molecular architectures.[1] Its identity and properties are foundational to its application.
Table 1: Chemical Identification
| Identifier | Value |
|---|---|
| CAS Number | 933-88-0[1][2][3][4][5][6] |
| IUPAC Name | 2-methylbenzoyl chloride[1] |
| Synonyms | o-Methylbenzoyl chloride, 2-Toluoyl chloride[1][2][7] |
| Molecular Formula | C₈H₇ClO[1][2][3][5] |
| Molecular Weight | 154.59 g/mol [1][3][5][8] |
| Canonical SMILES | CC1=CC=CC=C1C(=O)Cl[1] |
| InChI Key | GPZXFICWCMCQPF-UHFFFAOYSA-N[1] |
The physical properties of o-toluoyl chloride dictate its handling, storage, and reaction conditions. It is a combustible, colorless to yellow liquid with a pungent odor, known for being a lachrymator (a substance that causes tearing).[1][7][9][10] A critical characteristic is its high sensitivity to moisture, with which it readily reacts.[1][2][9][11][12]
Table 2: Physicochemical Properties
| Property | Value |
|---|---|
| Appearance | Clear pale yellow to yellow liquid[1][13][14] |
| Boiling Point | 88-90 °C at 12 mmHg[1][4][7][13][15] 212-214 °C at 760 mmHg[1][13] |
| Melting Point | -18 °C[1][13] |
| Density | 1.185 g/mL at 25 °C[1][4][13][15] |
| Refractive Index | n20/D 1.5549 (lit.)[1][4][10][13] |
| Flash Point | 76 °C / 168.8 °F[1][7] |
| Water Solubility | Reacts with water[1][12][14] |
Synthesis: From Carboxylic Acid to Acyl Chloride
The industrial and laboratory-scale synthesis of o-toluoyl chloride is predominantly achieved through the chlorination of its carboxylic acid precursor, o-toluic acid.[16][17] The choice of chlorinating agent is a critical decision driven by efficiency, substrate compatibility, and ease of purification.
Causality in Reagent Selection
-
Thionyl Chloride (SOCl₂): This is the most widely used reagent for this transformation. Its principal advantage lies in the nature of its byproducts: sulfur dioxide (SO₂) and hydrogen chloride (HCl) are both gases.[16][18] This simplifies the work-up immensely, as the gaseous byproducts can be easily removed from the reaction mixture, often driving the reaction to completion. The reaction is frequently catalyzed by N,N-dimethylformamide (DMF).[16][17][18]
-
Oxalyl Chloride ((COCl)₂): Considered a milder and often more selective alternative, oxalyl chloride is particularly valuable for substrates with sensitive functional groups.[16] It also produces exclusively gaseous byproducts (CO₂, CO, and HCl), which facilitates a clean work-up.[16] However, it is generally more expensive than thionyl chloride.
The workflow below illustrates the robust and high-yield synthesis using the preferred thionyl chloride method.
Caption: Workflow for the synthesis of o-Toluoyl chloride.
Self-Validating Laboratory Protocol for Synthesis
This protocol describes a high-yield synthesis of o-toluoyl chloride from o-toluic acid.[18][19][20] The completion of the reaction is visually validated when the reaction slurry becomes a clear, transparent solution, indicating full conversion.
-
Apparatus Setup: Equip a flame-dried 1000 mL reaction flask with a thermometer, a mechanical stirrer, a reflux condenser, and an exhaust gas absorption system (e.g., a bubbler leading to a sodium hydroxide solution) to neutralize the HCl and SO₂ byproducts.
-
Charging the Reactor: Under an inert atmosphere (e.g., nitrogen), charge the flask with o-toluic acid (540.56 g), thionyl chloride (571.0 g, ~1.05-1.1 equivalents), and N,N-dimethylformamide (2 g, catalyst).[19][20]
-
Reaction Execution: Begin stirring and gently heat the mixture to 90°C. Maintain this temperature for approximately 3 hours.[19][20] The reaction is complete when the mixture, which starts as a slurry, becomes a clear solution.[17][19]
-
Work-up and Isolation: After cooling the mixture to room temperature, remove the excess thionyl chloride under reduced pressure. The remaining liquid is crude o-toluoyl chloride.
-
Purification (Optional): For applications requiring high purity, the crude product can be purified by vacuum distillation (boiling point: 88-90 °C at 12 mmHg).[1][16][17]
Reactivity and Mechanistic Considerations
The synthetic utility of o-toluoyl chloride is rooted in the high electrophilicity of its carbonyl carbon, making it an excellent acylating agent.[1] It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles.
Caption: General mechanism of nucleophilic acyl substitution.
A key structural feature is the methyl group at the ortho position. This group exerts significant steric hindrance around the reactive carbonyl center.[21] This steric bulk can modulate the reactivity, slowing the rate of reaction with sterically demanding nucleophiles when compared to its less hindered isomers (m- and p-toluoyl chloride) or benzoyl chloride.[21] This effect can be exploited to achieve selectivity in competitive reaction environments.
The most common and often undesired side reaction is hydrolysis.[21] Exposure to atmospheric or solvent-borne moisture leads to the rapid formation of o-toluic acid and corrosive HCl gas, reducing yield and complicating purification.[12][21] This necessitates the use of anhydrous solvents and inert atmosphere conditions for most applications.
Core Applications in Chemical Synthesis
o-Toluoyl chloride is a versatile building block for introducing the 2-methylbenzoyl group, a common motif in pharmaceuticals, agrochemicals, and dyes.[9][18][22]
Caption: Key synthetic pathways using o-Toluoyl chloride.
Amide Formation: A Gateway to Bioactive Molecules
The reaction of o-toluoyl chloride with primary or secondary amines is a robust and fundamental method for creating N-substituted amides.[23] This linkage is central to countless active pharmaceutical ingredients (APIs). A significant application is the synthesis of N-(2-acylaryl)amides, which are direct precursors to quinolinone heterocycles, a scaffold found in drugs with potential antiviral and anti-inflammatory activities.[5][23]
This protocol details the synthesis of a key intermediate for quinolinone derivatives.[23] The reaction progress is self-validated by Thin Layer Chromatography (TLC).
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-aminoacetophenone (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).
-
Addition of Acylating Agent: Cool the solution to 0 °C using an ice bath. While stirring, add a solution of o-toluoyl chloride (1.0 equivalent) in anhydrous DCM dropwise over 30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the disappearance of the starting materials by TLC.
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Sequentially wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution and then with brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude N-(2-acetylphenyl)-2-methylbenzamide, which can be purified by recrystallization.[23]
Friedel-Crafts Acylation
o-Toluoyl chloride can be used to acylate aromatic compounds in the presence of a Lewis acid catalyst (e.g., AlCl₃), an essential reaction for synthesizing aryl ketones.[1][24] These ketones are often intermediates in the production of dyes and other fine chemicals.[24]
Safety and Handling
o-Toluoyl chloride is a hazardous chemical that demands strict safety protocols. It is classified as a combustible liquid and is corrosive, causing severe skin burns and eye damage.[2][4][7][10]
-
Engineering Controls: All manipulations must be performed in a well-ventilated chemical fume hood.[10][11] Emergency eyewash stations and safety showers must be readily accessible.[10]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[10]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat or apron.[10]
-
Respiratory Protection: If working outside a fume hood or if vapor concentrations are high, use a respirator with a cartridge for organic vapors and acid gases.[10]
-
-
Handling and Storage: Handle under an inert, dry atmosphere.[11][15] Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosives.[2][15] Keep away from incompatible materials such as water, strong bases, alcohols, and oxidizing agents.[2][15]
-
First-Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[2][10]
-
Skin Contact: Immediately remove all contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[2][10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][10]
-
Conclusion
o-Toluoyl chloride is more than a simple chemical; it is an enabling tool for complex molecular synthesis. Its predictable reactivity, governed by the principles of nucleophilic acyl substitution and modulated by steric effects, makes it an invaluable intermediate. A thorough understanding of its properties, synthesis, and handling protocols is essential for leveraging its full potential in the research and development of novel pharmaceuticals, agrochemicals, and materials.
References
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Shivam Exim Pvt Ltd. (n.d.). O-Toluoyl Chloride. Retrieved from [Link]
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iChemical. (n.d.). o-Toluoyl chloride, CAS No. 933-88-0. Retrieved from [Link]
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Evergreensino Chemical Co., Ltd. (2023). How does the reaction temperature affect the synthesis of O - Toluoyl Chloride?. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding o-Toluoyl Chloride: Properties, Applications, and Synthesis for Chemical Industries. Retrieved from [Link]
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Ruifu Chemical. (n.d.). China o-Toluoyl Chloride CAS 933-88-0 Purity ≥99.0% (GC) High manufacturers and suppliers. Retrieved from [Link]
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Evergreensino Chemical Co., Ltd. (2023). What is the reaction between O - Toluoyl Chloride and water?. Retrieved from [Link]
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Evergreensino Chemical Co., Ltd. (n.d.). China Customized O-Toluoyl Chloride Manufacturers, Factory. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Industrial Significance of o-Toluoyl Chloride: Applications in Fine Chemicals and Beyond. Retrieved from [Link]
-
E3S Web of Conferences. (2023). Synthesis of o-tolylphenoxyastatin through a nucleophilic substitution reaction from o-toluoyl chloride and examination of it's biological activity. Retrieved from [Link]
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o-Toluoyl Chloride
Primary Amine
Tetrahedral Intermediate
N-Substituted o-Toluamide




